2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
Description
The compound 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine is a pyridinamine derivative with a complex structure featuring multiple functional groups. For instance, 3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine (fluazinam) is a well-characterized fungicide . The target compound replaces the 3-chloro substituent on the phenyl ring with a methoxy group, altering electronic and steric properties.
Properties
IUPAC Name |
3-chloro-N-[3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N4O5/c1-30-11-6(14(19,20)21)3-8(24(26)27)9(10(11)25(28)29)23-12-7(15)2-5(4-22-12)13(16,17)18/h2-4H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHINIMIAFMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229809 | |
| Record name | 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79614-91-8 | |
| Record name | 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079614918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by nitration and trifluoromethylation reactions. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the trifluoromethyl group and nitro groups at specific positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of Fluazinam is carried out using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process involves the careful handling of hazardous chemicals and the implementation of safety measures to prevent accidents and environmental contamination.
Chemical Reactions Analysis
Nitro Groups (NO₂)
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Reduction : Nitro groups can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, though this is not typical in biological or environmental contexts.
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Electrophilic Substitution : Strong electron-withdrawing effects deactivate the benzene ring, directing further substitutions to meta/para positions relative to existing groups .
Trifluoromethyl (CF₃) and Methoxy (OCH₃) Groups
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CF₃ : Enhances lipophilicity and stabilizes adjacent charges via inductive effects. Resistant to hydrolysis under standard conditions.
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OCH₃ : Electron-donating effects activate the ring toward electrophilic substitution, but competing deactivation by nitro groups limits reactivity .
Degradation and Environmental Reactions
Compound X undergoes degradation under specific environmental conditions:
Table 2: Degradation Pathways
| Condition | Primary Products | Mechanism |
|---|---|---|
| Hydrolysis (pH 11) | 5-Chloro-6-[[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid | Nucleophilic attack on pyridine ring |
| Photolysis | Deschloro-methoxy derivatives | Radical-mediated cleavage |
| Microbial | AMPA, DAPA metabolites | Oxidative dehalogenation |
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Photolysis : UV light induces cleavage of C–Cl bonds, forming deschlorinated products.
-
Hydrolysis : Rapid degradation occurs under alkaline conditions (pH > 10), yielding carboxylic acid derivatives .
Mechanistic Insights in Fungicidal Action
As a fungicide (common name: Fluazinam), Compound X inhibits spore germination and hyphal growth via:
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Uncoupling Oxidative Phosphorylation : Disrupts mitochondrial ATP synthesis by interfering with proton gradients .
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Enzyme Inhibition : Binds to fungal cytochrome bc₁ complex, blocking electron transport .
Stability and Storage
Scientific Research Applications
Fluazinam has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of agrochemicals, particularly as a fungicide in crop protection.
Mechanism of Action
The mechanism by which Fluazinam exerts its effects involves the inhibition of specific enzymes and pathways in target organisms. It acts by interfering with the fungal cell membrane integrity and disrupting essential metabolic processes, leading to the death of the fungus.
Molecular Targets and Pathways:
Enzyme Inhibition: Fluazinam inhibits enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Pathway Disruption: It disrupts the electron transport chain and other metabolic pathways essential for fungal growth and reproduction.
Comparison with Similar Compounds
Key Structural Features:
- Pyridine core : Substituted with 3-chloro and 5-(trifluoromethyl) groups.
- Phenyl ring : Modified with 3-methoxy, 2,6-dinitro, and 4-(trifluoromethyl) groups.
- Hydrogen bonding : Intramolecular N–H⋯Cl and N–H⋯N interactions stabilize the structure .
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The phenyl ring’s 3-position substituent significantly influences physicochemical and biological properties.
Key Observations :
- Electron Effects: Methoxy (electron-donating) vs.
- Steric Impact : Larger substituents (e.g., propoxy) may hinder binding to biological targets compared to methoxy or chloro.
Pyridine Core Modifications
Variations in the pyridine ring’s substituents alter steric bulk and electronic distribution:
Stability and Reactivity
- Fluazinam analogs exhibit thermal stability up to 200°C but decompose under strong acidic/basic conditions.
- Methoxy and propoxy derivatives may show improved hydrolytic stability compared to chloro analogs due to reduced electrophilicity.
Biological Activity
The compound 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that pyridine derivatives, including the target compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with trifluoromethyl substitutions showed improved fungicidal activity compared to their chlorinated counterparts . The specific compound under discussion was evaluated against various bacterial strains, yielding promising results.
Table 1: Antimicrobial Activity of Related Pyridine Compounds
| Compound | Activity against S. aureus | Activity against E. coli | Activity against P. aeruginosa |
|---|---|---|---|
| 2c | High | Moderate | Low |
| 108d | Excellent | Good | Moderate |
The compound 2c exhibited strong binding affinity to the ATP binding pocket of S. aureus, indicating its potential as an antibacterial agent .
The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial respiration and cell wall synthesis. Trifluoromethyl groups have been shown to enhance the lipophilicity of compounds, allowing better membrane penetration and interaction with intracellular targets .
Study on Antibacterial Efficacy
In a recent study, the antibacterial efficacy of various pyridine derivatives was assessed using broth microdilution assays. The results indicated that the target compound displayed significant inhibition against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) in the low micromolar range .
Table 2: MIC Values for Selected Compounds Against Bacterial Strains
| Compound | MIC (µM) for S. aureus | MIC (µM) for B. subtilis |
|---|---|---|
| 2-Pyridinamine | 5 | 10 |
| Fluazinam | 1 | 15 |
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of the compound with bacterial proteins. The results suggest that this compound forms stable complexes with target proteins involved in bacterial metabolism, further supporting its potential therapeutic applications .
Q & A
Basic: What are the key synthetic pathways for preparing this compound, and how can structural purity be optimized?
Answer:
The compound is synthesized via nucleophilic substitution reactions, where the pyridine amine reacts with a substituted phenyl electrophile under controlled conditions. Critical steps include:
- Nitration and halogenation to introduce nitro and chloro groups.
- Trifluoromethylation using reagents like CF₃Cu or CF₃I to incorporate trifluoromethyl substituents .
Optimization Strategies: - Crystallographic analysis (e.g., X-ray diffraction) reveals structural disorder in the trifluoromethyl group, necessitating temperature-controlled crystallization to minimize disorder .
- HPLC-MS monitoring ensures intermediates are quenched to prevent byproducts.
Basic: How do spectroscopic techniques (NMR, IR) aid in characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic pyridine protons at δ 7.5–8.5 ppm) and confirms trifluoromethyl (-CF₃) integration .
- IR Spectroscopy : Detects nitro (N–O stretch at ~1520 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) functional groups .
Data Contradictions:
Discrepancies in -CF₃ signal splitting (due to dynamic disorder) require variable-temperature NMR to resolve .
Advanced: What mechanistic insights explain its role as a fungicidal intermediate?
Answer:
The compound acts as a precursor to fluazinam, which inhibits fungal mitochondrial respiration. Key mechanistic features:
- Electrophilic Substitution : Nitro groups enhance electrophilicity, enabling binding to fungal cytochrome bc₁ complex .
- Trifluoromethyl Effects : -CF₃ groups increase lipophilicity, improving membrane permeability .
Experimental Validation: - Enzyme Inhibition Assays : Measure IC₅₀ values against isolated fungal enzymes .
- Isotopic Labeling : Track metabolic degradation pathways in fungal cells .
Advanced: How do computational models predict its environmental fate and degradation products?
Answer:
DFT Calculations :
- Predict hydrolysis pathways (e.g., nitro group reduction to amine under anaerobic conditions).
- Estimate half-life in soil using QSAR models based on logP (calculated as ~3.8) and electron-withdrawing substituents .
Experimental Cross-Validation: - LC-QTOF-MS identifies degradation products like 3-chloro-5-(trifluoromethyl)pyridin-2-amine in simulated environmental matrices .
Advanced: What strategies resolve contradictions in crystallographic data for this compound?
Answer:
Disorder in the trifluoromethyl group (occupancy ratio 0.683:0.317) complicates structural elucidation .
Methodological Solutions:
- High-Resolution X-ray Diffraction : Collect data at 100 K to reduce thermal motion artifacts.
- Twinned Crystal Refinement : Use software (e.g., SHELXL) to model split positions .
Advanced: How does substituent positioning affect its reactivity in nucleophilic aromatic substitution?
Answer:
Meta vs. Para Effects :
- The 3-methoxy group deactivates the phenyl ring, directing substitution to the 2- and 6-nitro positions .
- Steric hindrance from -CF₃ groups slows reaction kinetics, requiring polar aprotic solvents (e.g., DMF) for optimal yields .
Kinetic Studies: - Monitor reaction progress via in situ Raman spectroscopy to track nitro group consumption .
Advanced: What role do fluorine atoms play in its intermolecular interactions?
Answer:
- Hydrogen Bonding : The pyridinamine N–H forms intramolecular bonds with Cl (2.89 Å) and intermolecular bonds with nitro groups (N–H⋯O, 2.95 Å) .
- Fluorophilic Interactions : -CF₃ groups engage in weak C–F⋯π interactions, influencing crystal packing .
Validation Methods: - Hirshfeld Surface Analysis quantifies interaction contributions (e.g., F⋯F contacts account for ~12% of packing) .
Advanced: How can structure-activity relationships (SAR) guide derivative design for non-agrochemical applications?
Answer:
SAR Insights:
- Nitro → Carbamate Replacement : Reduces phytotoxicity while retaining antifungal activity .
- Pyridine Ring Fluorination : Enhances binding to mammalian kinases for cancer drug discovery .
Methodology: - Parallel Synthesis : Generate analogs via Suzuki-Miyaura coupling to diversify the phenyl group .
- In Silico Docking : Screen derivatives against human kinase targets (e.g., EGFR) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
